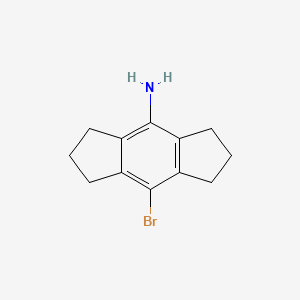
1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H8ClF2N It is characterized by the presence of an ethynyl group, two fluorine atoms, and an amine group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring, which can be achieved through a of suitable precursors.
Introduction of Fluorine Atoms: The difluorination of the cyclobutane ring is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated amines.
Scientific Research Applications
1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group and the difluorinated cyclobutane ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-difluorocyclobutan-1-amine: Similar structure but lacks the ethynyl group.
1-ethynylcyclobutan-1-amine: Similar structure but lacks the fluorine atoms.
3,3-difluorocyclobutan-1-amine hydrochloride: Similar structure but lacks the ethynyl group.
Uniqueness
1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride is unique due to the presence of both the ethynyl group and the difluorinated cyclobutane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
2228882-50-4 |
|---|---|
Molecular Formula |
C6H8ClF2N |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



